Ethyl 3-(2-furyl)acrylate
Description
Ethyl 3-(2-furyl)acrylate, with the chemical formula C₉H₁₀O₃, is a subject of interest in various chemical and biological research fields due to its distinct structural characteristics and potential uses. nih.govlookchem.com The molecule incorporates a furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, attached to an ethyl acrylate (B77674) backbone. ontosight.ai This combination of a heteroaromatic system and an α,β-unsaturated ester functional group imparts unique reactivity and makes it a versatile platform for chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Melting Point | 24.5°C |
| Boiling Point | 232°C (estimated) |
| Density | 1.0891 g/cm³ |
| CAS Number | 623-20-1 |
Data sourced from multiple chemical databases. nih.govlookchem.com
The scientific impetus for investigating this compound stems from its inherent chemical architecture. The conjugated system formed by the furan ring and the acrylate moiety results in specific electronic properties that influence its reactivity. The furan ring itself is a known contributor to the biological activity of many compounds, making its derivatives, like this compound, intriguing candidates for further study. ontosight.ai Researchers are motivated to explore how modifications to this basic structure can lead to novel compounds with tailored properties for various applications.
In the realm of organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds. Its structure contains multiple reactive sites that can be targeted in chemical reactions.
For instance, the furan ring can undergo electrophilic substitution reactions. A notable example is the acetylation of this compound with acetic anhydride (B1165640) in the presence of magnesium perchlorate, which yields its acetyl derivative as the major product. researchgate.net This reaction demonstrates its utility in creating more functionalized furan-containing molecules. The synthesis of this compound itself can be achieved through methods such as the esterification of furanylacrylic acid. prepchem.com
The unique structure of this compound and its derivatives underpins their relevance in both material science and the development of new pharmaceuticals.
In material science, furan-containing compounds are utilized in the creation of polymers and resins. The ability of the furan ring to participate in various reactions allows for its incorporation into polymer chains, potentially leading to bio-based polymers derived from renewable resources. This is of growing importance as industries seek sustainable alternatives to petroleum-based products.
In the context of drug development and medicinal chemistry, derivatives of this compound are being investigated for their potential biological activities. ontosight.aiontosight.ai Compounds with similar structural motifs have demonstrated antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The furan nucleus is a key structural feature in many biologically active compounds, and researchers are exploring how modifications, such as the introduction of a nitro group to create Ethyl 3-(5-nitro-2-furyl)acrylate, can modulate these effects for therapeutic benefit. ontosight.ai These derivatives are often studied for their potential to interact with specific biological targets, such as enzymes involved in disease pathways. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(furan-2-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZBTMXISMOMAE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid; Sweet aroma | |
| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.090-1.096 | |
| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
53282-12-5, 623-20-1 | |
| Record name | Ethyl (2E)-3-(2-furanyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53282-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2-furyl)acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-furyl)acrylate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053282125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-furanacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(2-furyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL FURFURACRYLATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89NQL84I8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies for Ethyl 3 2 Furyl Acrylate and Its Derivatives
Esterification of 3-(2-Furyl)acrylic Acid
Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. The synthesis of ethyl 3-(2-furyl)acrylate from 3-(2-furyl)acrylic acid can be accomplished using various esterification protocols.
Traditional methods for esterification, such as the Fischer-Speier esterification, are widely used. This acid-catalyzed method involves reacting 3-(2-furyl)acrylic acid with ethanol (B145695) in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to increase the reaction rate. To favor the formation of the ethyl ester product, an excess of ethanol is often used to shift the chemical equilibrium. Another approach involves the reaction of furanylacrylic acid with diethyl sulfate (B86663) and tri-n-propylamine in acetone, which is then refluxed for several hours to yield the desired ethyl ester. prepchem.com
The Steglich esterification provides a mild method for synthesizing esters under neutral conditions, making it suitable for substrates that are sensitive to acidic or basic conditions. organic-chemistry.orgwikipedia.org This reaction employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester formation. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with DCC. organic-chemistry.org This intermediate is then attacked by the alcohol to form the ester, with the DCC being converted to dicyclohexylurea (DCU), a stable urea (B33335) compound. organic-chemistry.orgwikipedia.org The use of DMAP is crucial as it acts as an acyl transfer reagent, accelerating the reaction and suppressing the formation of an N-acylurea byproduct that can diminish the yield. organic-chemistry.orgwikipedia.org The reaction is typically carried out at room temperature in a polar aprotic solvent. wikipedia.org
To create more environmentally friendly and efficient processes, solid acid catalysts have been developed for esterification reactions. Methanesulfonic acid supported on silica (B1680970) gel (MeSO3H/SiO2) is an effective heterogeneous catalyst for the esterification of 3-(2-furyl)acrylic acid and its derivatives. researchgate.netresearchgate.netsmolecule.com This catalytic system offers advantages such as high product yields, ease of catalyst separation from the reaction mixture, and the potential for catalyst recycling. researchgate.net The esterification is typically performed by heating the 3-(2-furyl)acrylic acid with the alcohol in the presence of the MeSO3H/SiO2 catalyst. researchgate.netresearchgate.net Research has shown that this method can produce various alkyl esters in excellent isolated yields (≥90%) under optimized conditions, for example at 120 °C for 8 hours with an 8 wt% catalyst loading. researchgate.net
In line with the principles of green chemistry, sustainable reagents are being explored for esterification reactions. rsc.org Dimethyl carbonate (DMC) is considered a green reagent and has been used for the esterification of 3-(2-furyl)acrylic acids that contain acid-sensitive functional groups. researchgate.netsmolecule.com This process is typically a base-catalyzed transesterification reaction. researchgate.netsmolecule.com The use of DMC avoids the harsh conditions associated with some traditional methods. Similarly, diethyl carbonate can be used for the synthesis of ethyl esters. The reaction of phenols with diethyl carbonate under potassium carbonate catalysis can produce the corresponding diols. mdpi.com
Indirect Synthetic Pathways involving Furan-2-acrylic Acid Precursors
An alternative strategy for producing this compound involves first synthesizing the precursor, 3-(2-furyl)acrylic acid, which is then esterified.
The Knoevenagel condensation is a widely used method for forming carbon-carbon bonds and is particularly effective for synthesizing α,β-unsaturated acids like 3-(2-furyl)acrylic acid. zhishangchem.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid. zhishangchem.comresearchgate.net In the synthesis of 3-(2-furyl)acrylic acid, furfural (B47365) (2-furaldehyde) is reacted with malonic acid in the presence of a basic catalyst like morpholine (B109124) or piperidine (B6355638). nih.gov For instance, dissolving furfural in acetic acid and adding morpholine, followed by malonic acid and refluxing, can produce 3-(2-furyl)acrylic acid with a high yield of 85%. nih.gov The resulting acid can then be esterified to produce this compound. It is also possible to directly synthesize this compound derivatives through a Knoevenagel-type reaction by condensing substituted 2-furaldehydes with ethyl cyanoacetate (B8463686) using a catalyst like sodium ethoxide in ethanol, which can afford yields of around 80%. cas.cz
Data Tables
Table 1: Comparison of Synthetic Methodologies for this compound and Derivatives
| Method | Reagents/Catalyst | Conditions | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| Traditional Esterification | Diethyl sulfate, tri-n-propylamine | Reflux in acetone | Good | Classic, well-established procedure. | prepchem.com |
| Steglich Esterification | DCC, DMAP | Room temperature | High | Mild conditions, suitable for sensitive substrates. | organic-chemistry.orgwikipedia.orgorganic-chemistry.org |
| Catalytic Esterification | MeSO3H/SiO2 | 120 °C, 8h | ≥90% | Heterogeneous catalyst, reusable, high yield. | researchgate.netresearchgate.net |
| Sustainable Esterification | Dimethyl Carbonate, Base | Varies | Good | Green reagent, avoids harsh conditions. | researchgate.netsmolecule.com |
| Knoevenagel Condensation | Furfural, Malonic Acid, Morpholine | Reflux in acetic acid | 85% (for acid) | Forms the precursor acid, which is then esterified. | nih.gov |
| Knoevenagel Condensation | 5-X-2-furaldehydes, Ethyl Cyanoacetate, Sodium Ethoxide | Dry ethanol | ~80% | Direct synthesis of ethyl ester derivatives. | cas.cz |
Compound Names
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | Ethyl (2E)-3-(furan-2-yl)acrylate, Ethyl 2-furanacrylate | C₉H₁₀O₃ |
| 3-(2-Furyl)acrylic acid | Furan-2-acrylic acid, Furylacrylic acid | C₇H₆O₃ |
| Ethanol | Ethyl alcohol | C₂H₅OH |
| Sulfuric acid | H₂SO₄ | |
| Hydrochloric acid | HCl | |
| Diethyl sulfate | (C₂H₅)₂SO₄ | |
| Tri-n-propylamine | (C₃H₇)₃N | |
| Acetone | C₃H₆O | |
| Dicyclohexylcarbodiimide | DCC | C₁₃H₂₂N₂ |
| 4-Dimethylaminopyridine | DMAP | C₇H₁₀N₂ |
| Dicyclohexylurea | DCU | C₁₃H₂₄N₂O |
| Methanesulfonic acid | CH₄O₃S | |
| Silica gel | SiO₂ | |
| Dimethyl carbonate | DMC | C₃H₆O₃ |
| Potassium carbonate | K₂CO₃ | |
| Diethyl carbonate | C₅H₁₀O₃ | |
| Furfural | 2-Furaldehyde, Furan-2-carbaldehyde | C₅H₄O₂ |
| Malonic acid | C₃H₄O₄ | |
| Piperidine | C₅H₁₁N | |
| Pyridine | C₅H₅N | |
| Morpholine | C₄H₉NO | |
| Ethyl cyanoacetate | C₅H₇NO₂ | |
| Sodium ethoxide | C₂H₅NaO |
Perkin Reaction (Traditional Approaches and Limitations)
The Perkin reaction is a classical method for synthesizing α,β-unsaturated carboxylic acids. researchgate.netsmolecule.com It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. researchgate.netsmolecule.com For the synthesis of 3-(2-furyl)acrylic acid, furfural is reacted with acetic anhydride using a base like potassium acetate (B1210297) or sodium acetate. smolecule.com The reaction typically requires heating to around 150°C.
While historically significant, the Perkin reaction for synthesizing 3-(2-furyl)acrylic acid has notable limitations. A primary drawback is the relatively low yield, often in the range of 30-40%, which is attributed to the formation of resinous byproducts from the decomposition of furfural under the reaction conditions. tue.nl Despite this, yields of 65-70% have also been reported, suggesting that with careful control of conditions, better outcomes are possible. researchgate.net The use of potassium acetate is considered advantageous over sodium acetate as it allows the reaction to proceed more rapidly at lower temperatures. The product of this reaction is the carboxylic acid, which requires a subsequent esterification step to yield this compound.
Oxidation of Furan (B31954) Acrolein
Another synthetic pathway to 3-(2-furyl)acrylic acid involves the oxidation of 3-(2-furyl)acrolein (B1300914) (also known as furan acrolein). This aldehyde can be prepared via methods like the aldol (B89426) condensation between furfural and acetaldehyde. researchgate.net The subsequent oxidation of the aldehyde group in furan acrolein yields the desired carboxylic acid. One reported method involves using silver oxide as the oxidizing agent in an aqueous solution. The reaction is carried out by introducing oxygen into the mixture at around 25°C while controlling the pH with sodium hydroxide (B78521) solution. Once the 3-(2-furyl)acrylic acid is obtained, it can be esterified with ethanol to produce this compound. tue.nl
Condensation with Acetic Anhydride
The condensation of furfural with acetic anhydride is the core transformation of the Perkin reaction, as detailed in section 2.2.2. researchgate.net This reaction, typically catalyzed by the sodium or potassium salt of acetic acid, directly leads to the formation of 3-(2-furyl)acrylic acid. smolecule.com The process involves heating a mixture of freshly distilled furfural, acetic anhydride, and pulverized, freshly fused potassium acetate. An exothermic reaction often occurs as the temperature approaches 145-150°C, which must be controlled to prevent vigorous boiling. Following the reaction and workup, the resulting 3-(2-furyl)acrylic acid can be isolated and subsequently esterified to produce this compound.
Synthesis of Functionalized this compound Derivatives
The introduction of various functional groups onto the this compound scaffold is a key strategy for modulating its chemical and biological properties. This section details the synthesis of several important derivatives.
Synthesis of Ethyl 3-(5-nitro-2-furyl)acrylate
Ethyl 3-(5-nitro-2-furyl)acrylate is a derivative that has garnered interest for its biological activities. ontosight.ai The synthesis can be achieved through various condensation reactions. ontosight.ai One common approach involves the reaction of 5-nitro-2-furaldehyde (B57684) with appropriate reagents. The structural confirmation of the resulting compound, which has the molecular formula C8H9NO4, is typically performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ontosight.ai
Significance of Nitro Group in Reactivity and Bioactivity
The presence of a nitro (-NO2) group at the 5-position of the furan ring is crucial for the compound's reactivity and bioactivity. ontosight.ainih.gov This electron-withdrawing group significantly influences the electronic properties of the furan ring system. ontosight.ai
Key aspects of the nitro group's significance include:
Enhanced Reactivity: The nitro group activates the furan ring, making it more susceptible to certain chemical transformations. ontosight.ai
Biological Activity: 5-nitrofuran derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and antifungal properties. nih.govmdpi.com The mechanism of action is often linked to the bioreduction of the nitro group within target cells, leading to the formation of reactive intermediates that can damage cellular components like DNA. ontosight.ainih.gov The redox properties of the nitro group are central to this bioactivation process. encyclopedia.pub
Therapeutic Potential: The potent biological activity of nitroaromatic compounds has driven research into their use as therapeutic agents for various infectious diseases. encyclopedia.pubacs.org However, concerns about potential toxicity have also prompted studies to develop derivatives with improved safety profiles. mdpi.comencyclopedia.pub
Synthesis of Ethyl 2-Cyano-3-(2-furanyl)acrylate
The synthesis of Ethyl 2-Cyano-3-(2-furanyl)acrylate is commonly achieved through the Knoevenagel condensation reaction. cas.cz This reaction involves the condensation of 2-furaldehyde with an active methylene compound, in this case, ethyl cyanoacetate. cas.cz
The reaction is typically catalyzed by a weak base, such as piperidine or sodium ethoxide in ethanol, and often requires reflux conditions. cas.cz The general scheme for this synthesis is as follows:
2-Furaldehyde + Ethyl Cyanoacetate → Ethyl 2-Cyano-3-(2-furanyl)acrylate
This method allows for the efficient production of the target compound, with yields reported to be around 80% under optimized conditions. cas.cz The resulting product, with the chemical formula C10H9NO3, is a versatile intermediate in organic synthesis. biosynth.com
Table 1: Knoevenagel Condensation for Ethyl 2-Cyano-3-(2-furanyl)acrylate Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 2-Furaldehyde | Ethyl Cyanoacetate | Piperidine or Pyridine | Reflux | Ethyl 2-Cyano-3-(2-furanyl)acrylate |
| 5-X-2-furaldehydes | Ethyl Cyanoacetate | Sodium ethoxide | Dry ethanol | Ethyl 2-cyano-3-(5-X-2-furyl)acrylates |
Data sourced from multiple studies detailing the Knoevenagel condensation reaction. cas.cz
Acetylation of this compound
The acetylation of this compound introduces an acetyl group into the furan ring, leading to the formation of ethyl 5-acetyl-2-furoate vinylogs. researchgate.net A common method for this transformation involves the use of acetic anhydride in the presence of a catalyst, such as magnesium perchlorate. researchgate.net This reaction typically yields the acetylated product as the major component. researchgate.net The introduction of the acetyl group can significantly alter the molecule's properties and provide a handle for further chemical modifications.
Green Chemistry Approaches in Derivative Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. rasayanjournal.co.in These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in
For the synthesis of this compound derivatives, green chemistry principles can be applied in several ways:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives.
Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. bohrium.com Organocatalysts and heterogeneous catalysts are of particular interest. researchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and often improve yields. univpancasila.ac.id
Solvent-Free Reactions: Conducting reactions in the absence of a solvent to reduce waste and simplify purification. rasayanjournal.co.inresearchgate.net
Utilizing Bio-based Furfurals
A key aspect of green chemistry in this context is the use of renewable feedstocks. ok.org.br Furfural, a primary precursor for many furan derivatives, can be produced from the dehydration of C5 sugars (pentoses) found in lignocellulosic biomass, such as agricultural residues. bohrium.comok.org.brresearchgate.net This bio-based origin makes furfural and its derivatives, including this compound, attractive as sustainable alternatives to petroleum-derived chemicals. ok.org.br The valorization of biomass-derived furfural is a significant area of research aimed at creating high-value chemicals from renewable resources. bohrium.comnih.gov
Eco-friendly Catalytic Processes
The development of eco-friendly catalytic processes for synthesizing this compound and its parent compound, 3-(2-furyl)acrylic acid, aligns with the principles of green chemistry. These methods prioritize the use of renewable resources, recyclable catalysts, and solvent-free conditions to minimize environmental impact. A significant focus has been on utilizing biomass-derived furfurals as sustainable starting materials. researchgate.net
Research has demonstrated the efficacy of various catalytic systems that offer high yields and selectivity while adhering to green chemistry principles. These include heterogeneous acid catalysts for esterification and organocatalysts for carbon-carbon bond formation. researchgate.netresearchgate.net
Heterogeneous Acid Catalysis for Esterification
The esterification of 3-(2-furyl)acrylic acid is a key step in the production of this compound. To make this process more sustainable, recyclable heterogeneous catalysts have been employed. One such catalyst is methanesulfonic acid supported on silica (MeSO₃H/SiO₂). researchgate.net This solid acid catalyst facilitates the esterification reaction efficiently and can be easily separated from the reaction mixture and reused, reducing waste and operational costs. Industrial-scale protocols often favor this type of heterogeneous catalysis for continuous production. For 3-(2-furyl)acrylic acids with acid-sensitive functional groups, dimethyl carbonate has been used as a sustainable esterifying agent in a base-catalyzed transesterification reaction. researchgate.net
| Catalyst | Reaction Type | Key Advantages | Reported Yield | Source |
|---|---|---|---|---|
| MeSO₃H/SiO₂ | Esterification | Recyclable, suitable for industrial continuous production. | Excellent (e.g., ≥90% for similar esterifications) | researchgate.net |
| 5% Pd/C | Selective Hydrogenation of Olefinic Group | High selectivity for the double bond reduction. | Not specified | researchgate.net |
| HClO₄/SiO₂ | Esterification (of related furanics) | High efficiency in solvent-free, one-pot preparations. | Excellent (>84%) | researchgate.net |
Organocatalysis in Solvent-Free Conditions
Organocatalysis presents another avenue for the green synthesis of 3-(2-furyl)acrylic acid and its derivatives. The Knoevenagel condensation of carbohydrate-derived 5-substituted-2-furaldehydes with malonic acid is a primary route to the acrylic acid precursor. researchgate.netzhishangchem.com Studies have shown that using organocatalysts like piperidinium (B107235) acetate under solvent-free conditions can afford good to excellent isolated yields of the desired acrylic acids. researchgate.net This approach avoids the use of volatile and often toxic organic solvents, which is a major goal of green chemistry.
Furthermore, the Morita-Baylis-Hillman (MBH) reaction, an atom-economical carbon-carbon bond-forming reaction, has been utilized to synthesize novel acrylate (B77674) derivatives from biomass-derived furaldehydes. researchgate.net The organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective for this transformation, yielding complex adducts under mild conditions. researchgate.net
| Reaction | Starting Materials | Catalyst | Conditions | Key Feature | Source |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 5-substituted-2-furaldehydes, Malonic Acid | Piperidinium Acetate | Solvent-free | Avoids volatile organic solvents, high yields. | researchgate.net |
| Morita-Baylis-Hillman (MBH) Reaction | 5-substituted-2-furaldehydes, Acrylates | DABCO | Mild | High atom economy, introduces molecular complexity. | researchgate.net |
| Biginelli/Hantzsch Reactions | 5-substituted-2-furaldehydes, Ethyl Acetoacetate, Urea/Ammonium Acetate | Gluconic Acid Aqueous Solution (GAAS) | 60 °C, 3–6 h | Inexpensive and eco-friendly catalyst for multicomponent reactions. | researchgate.net |
These eco-friendly catalytic processes, leveraging renewable feedstocks and minimizing waste, represent significant progress in the sustainable synthesis of this compound and its valuable derivatives. researchgate.net
Iii. Chemical Transformations and Reaction Mechanisms of Ethyl 3 2 Furyl Acrylate
Photochemical Reactions
The study of photochemical reactions of ethyl 3-(2-furyl)acrylate provides valuable insights into its reactivity and the formation of complex molecular structures. These reactions are typically initiated by the absorption of ultraviolet (UV) light, which excites the molecule to a higher energy state, thereby enabling transformations that are not accessible under thermal conditions.
A significant photochemical transformation of this compound and its derivatives is the [2+2] photocycloaddition reaction. This process involves the dimerization of two acrylate (B77674) molecules to form a cyclobutane (B1203170) ring. dnu.dp.ua This reaction is a powerful tool for synthesizing cyclobutane-containing compounds, which can be challenging to produce through other synthetic routes. dnu.dp.ua
It has been noted that while the ester derivatives readily undergo photodimerization, the corresponding 3-(2-furyl)acrylic acid also forms photodimers in the solid state. mdpi.comnih.gov However, irradiation of these compounds in methanol (B129727) only leads to E-Z isomerization of the starting material, highlighting the influence of the reaction medium on the outcome. mdpi.comnih.gov
Table 1: Products of [2+2] Photocycloaddition of Furylacrylate Derivatives
| Starting Material | Product(s) | Yield | Reference |
|---|---|---|---|
| Mthis compound | t-3,t-4- and c-3,c-4-dimethyl 3,4-di-(2-furyl)cyclobutane-r-1,c-2-dicarboxylates | 90% overall (2:1 ratio) | researchgate.net |
| Ethyl 2-furanacrylate | Diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate | - | researchgate.net |
| 3-(2-Furyl)acrylic acid (solid state) | Photodimers | - | nih.gov |
The [2+2] photocycloaddition of furylacrylate derivatives exhibits high regioselectivity and good stereoselectivity. nih.govresearchgate.net In the photodimerization of mthis compound, only two stereoisomers are formed out of a possible eleven, indicating a significant degree of stereochemical control. mdpi.comnih.gov This high regioselectivity is attributed to the interaction between the frontier orbitals of the reacting species. nih.gov
Theoretical studies have shown that the heterocyclic ring plays a crucial role in determining the regioselectivity and stereoselectivity of the photochemical dimerization of various heteroaryl acrylates. dnu.dp.ua The formation of specific isomers can be explained by the stability of the intermediate biradicals formed during the reaction. nih.gov For instance, in the dimerization of mthis compound, the main product is derived from the more stable cis biradical intermediate, while the minor product comes from the trans biradical. nih.gov
Benzophenone (B1666685) is commonly used as a photosensitizer in the [2+2] photocycloaddition of furylacrylates. researchgate.netmdpi.comnih.gov The mechanism involves the initial absorption of UV light by benzophenone, which promotes it to an excited singlet state. This is followed by efficient intersystem crossing to the triplet state. The triplet benzophenone then transfers its energy to the this compound molecule, promoting the acrylate to its triplet state. mdpi.comnih.gov
The triplet state of this compound is responsible for the dimerization reaction. nih.gov Density Functional Theory (DFT) calculations have shown that the triplet state of benzophenone has an energy of 68.6 kcal·mol⁻¹, which is sufficient to populate the triplet state of mthis compound, found at 39.33 kcal·mol⁻¹. nih.gov This energy transfer mechanism is supported by kinetic and spectroscopic data. mdpi.com The use of a photosensitizer is crucial because direct irradiation of the acrylate primarily leads to trans→cis isomerization from the excited singlet state, and the intersystem crossing to the triplet state is inefficient. nih.gov
Density Functional Theory (DFT) has been extensively used to study the photochemical dimerization of furylacrylates, providing detailed insights into the reaction mechanism, regioselectivity, and stereoselectivity. dnu.dp.uanih.govresearchgate.net DFT calculations have been employed to locate intermediates and transition states along the reaction pathway. dnu.dp.ua
These theoretical studies have confirmed that the reaction proceeds through a triplet state when a photosensitizer like benzophenone is used. mdpi.comnih.gov The high regioselectivity observed in the reaction is explained by the frontier orbital interactions, specifically between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet-excited state and the Highest Occupied Molecular Orbital (HOMO) of the ground-state molecule. nih.govresearchgate.net
Furthermore, DFT calculations have been used to determine the energies of the possible triplet biradical intermediates, showing that the precursor to the major product is the biradical with the lowest energy. mdpi.comnih.gov The stability of the various possible cyclobutane products has also been calculated, with the experimentally observed products corresponding to the most stable calculated structures. nih.gov These theoretical models have proven to be a powerful tool for understanding and predicting the outcomes of these photochemical reactions. dnu.dp.uanih.gov
Reaction conditions can significantly influence the outcome of the [2+2] photocycloaddition of this compound. For example, a solvent-free photodimerization of crystalline ethyl 2-furanacrylate was successfully carried out at a low temperature of -20 °C under blacklight irradiation. researchgate.net This approach is considered a "green" method as it avoids the use of solvents. researchgate.net
Another study investigated the effect of extreme low temperatures (-196 °C) using liquid nitrogen as the reaction medium for the dimerization of trans-3-(2-furyl)acrylic acid. und.edu This method, using eco-friendly UVA lamps, resulted in a high conversion rate of up to 82%. und.edu These findings suggest that manipulating reaction conditions, such as temperature and the use of solvents, can be a powerful strategy to control the efficiency and environmental impact of the synthesis of cyclobutane derivatives from furylacrylates. researchgate.netund.edu
[2+2] Photocycloaddition Reactions
Dimerization of trans-3-(2-furyl)acrylic acid to cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid
The dimerization of trans-3-(2-furyl)acrylic acid results in the stereospecific formation of cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2). researchgate.net This transformation is achieved through a solid-state [2+2] photocycloaddition, yielding the product in a high isolated yield of 95%. researchgate.net The resulting cyclobutane ring in CBDA-2 demonstrates notable stability under thermal, sunlight, and various chemical conditions. researchgate.net
A study has shown that this conversion can be successfully carried out using environmentally friendly methods, such as employing ECO-UVA lamps and liquid nitrogen as the reaction medium. und.edu This sustainable approach has demonstrated a conversion rate of up to 82%. und.edu The resulting CBDA-2 is a versatile building block with potential applications as a ligand for green metal-organic materials and as a cross-linker for bio-based epoxies, producing hard and solvent-resistant thermosets. researchgate.netund.edu
A theoretical investigation using Density Functional Theory (DFT) has provided insights into the photochemical dimerization of mthis compound. researchgate.net The calculations suggest that a photosensitizer, such as benzophenone, can populate the first excited triplet state of the acrylate. researchgate.net The interaction between the frontier orbitals of the triplet state and the ground state explains the high regioselectivity observed in the reaction. researchgate.net Furthermore, the calculated energies of the possible triplet biradical intermediates indicate that the precursor to the major product is the most stable biradical. researchgate.net
Photodegradability at Specific Wavelengths
Derivatives of furylacrylate exhibit photodegradability at specific wavelengths, a characteristic that makes them highly suitable for the development of "green" or environmentally degradable polymeric materials. researchgate.net This property is linked to the potential for the phototriggered cleavage of monomeric units within a polymer chain. google.com The cleavage can be initiated by light of a specific wavelength, including UV-A or UV-B light, and in some cases, visible light, without the need for additives. google.com
Polymerization Reactions
The acrylic acid moiety of 3-(2-furyl)acrylic acid is capable of participating in radical polymerization, leading to the formation of polyacrylates. For instance, it can react with epichlorohydrin (B41342) to produce 2,3-epoxypropyl 3-(2-furyl)acrylate, which serves as a monomer for epoxy resins.
This compound and its parent acid, 3-(2-furyl)acrylic acid, can be utilized as monomers in copolymerization reactions. For example, 3-(2-furyl)acrylic acid is listed as a compound containing an unsaturated double bond and a carboxylic acid group that can be used as a monomer (monomer 3) in the preparation of a modified (methyl) acrylate resin. google.com This highlights its role in creating copolymers with other (meth)acrylate monomers and monomers containing epoxy groups. google.com
The copolymerization of furan-containing monomers, such as furfuryl methacrylate (B99206) (FMA), with other monomers like methyl methacrylate (MMA) has been studied. researchgate.net The reactivity ratios for the atom-transfer radical copolymerization (ATRP) of FMA and MMA were determined to be rFMA = 1.56 and rMMA = 0.56. researchgate.net This indicates that FMA is more reactive than MMA in this copolymerization system.
Furan (B31954) derivatives that possess a double bond in their side group, such as 3-(2-furyl)acrylic acid, have been investigated as inhibitors for the radical polymerization of vinyl acetate (B1210297). researchgate.net The inhibitory effect is attributed to the stabilization of the radical formed upon attack. researchgate.net The radical attack can occur at either the C-5 position of the furan ring or the double bond of the side chain. researchgate.net A sensitivity analysis of the polymerization kinetics suggests that the degradative transfer reaction of the macroradical to the furan compound is the most significant inhibitory pathway. researchgate.net The order of inhibition effectiveness among several furan derivatives was found to be: furfurylidenacetone > furylacrolein > furanacrylic acid > furylacrylmorpholinamide. researchgate.net
The incorporation of furan moieties into polymeric materials is a subject of significant interest due to the versatile reactivity of the furan group. researchgate.net These furan-containing polymers can be synthesized from renewable resources like furfural (B47365), a key platform chemical derived from biomass. researchgate.net The furan group's ability to participate in Diels-Alder reactions, particularly with maleimides, allows for the creation of dynamic and self-healing materials. researchgate.net
This compound serves as a precursor in the synthesis of building blocks for such polymers. For instance, the photodimerization of ethyl 2-furanacrylate leads to the formation of diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate (CBDE-5). researchgate.net This diester can then be hydrolyzed to the corresponding dicarboxylic acid, which can be used to produce fully biobased polyesters. researchgate.netresearchgate.net
The synthesis of furan-based polyesters and polyamides has been explored through various methods, including enzymatic synthesis. rug.nlacs.org These polymers are often derived from 2,5-furandicarboxylic acid (FDCA), another important bio-based monomer. acs.org The resulting furan-containing polymers exhibit a range of properties and have potential applications in diverse fields, including biomedical applications such as drug delivery and tissue engineering. researchgate.net
Synthesis of Bio-based Polyesters
The pursuit of sustainable alternatives to petroleum-based polymers has intensified research into bio-based monomers. Furan derivatives, obtainable from renewable biomass resources like carbohydrates, are prominent candidates for creating "green" polymers. researchgate.netacs.org Specifically, compounds like 2,5-furandicarboxylic acid (FDCA) have been identified as key bio-based building blocks for producing polyesters such as polyethylene (B3416737) furanoate (PEF), which is positioned as a renewable substitute for petroleum-derived polyethylene terephthalate (B1205515) (PET). acs.orgmdpi.com
This compound, as a functionalized furan compound, holds potential within this field. While direct polymerization of this compound into polyesters is a complex area of research, its structural motifs are relevant. The furan ring and the acrylate group are functionalities that can be chemically modified to create monomers suitable for polycondensation reactions. For instance, the furan ring can be oxidized to form dicarboxylic acids analogous to FDCA, and the acrylate portion can be modified or involved in polymerization processes. The development of bio-based polyester (B1180765) resins for applications like 3D printing often involves the use of bio-derived acids and diols, followed by functionalization with groups like acrylates to enable photopolymerization. nih.gov Research into the synthesis of unsaturated polyesters frequently utilizes bio-based acids such as itaconic acid, which, like this compound, contains a polymerizable double bond. researchgate.net The systematic study of 3-(2-furyl)acrylic acids and their derivatives is considered crucial for expanding their application in commercially significant products, including polymers. researchgate.net
Addition Reactions
The carbon-carbon double bond in this compound is susceptible to addition reactions, including hydroarylation. In the presence of strong Brønsted superacids like trifluoromethanesulfonic acid (TfOH), 3-(2-furyl)acrylic acid and its esters react with arenes (aromatic hydrocarbons) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. researchgate.netnih.gov This reaction involves the addition of an aryl group and a hydrogen atom across the double bond.
The proposed mechanism suggests that in the superacid medium, the starting furan derivative undergoes O,C-diprotonation, forming a highly reactive superelectrophilic species. researchgate.netnih.gov This electrophile then attacks the electron-rich arene ring in a Friedel-Crafts-type reaction, leading to the formation of the hydroarylation product. nih.gov The reaction of 3-(furan-2-yl)propenoic acid with various methylated arenes in TfOH has been shown to produce the corresponding 3-aryl-3-(furan-2-yl)propanoic acids in good yields. researchgate.net
Table 1: Hydroarylation of 3-(Furan-2-yl)propenoic Acid Derivatives with Arenes in TfOH Data sourced from studies on 3-(furan-2-yl)propenoic acids and their esters. researchgate.net
| Entry | Furan Reactant | Arene | Product | Yield (%) |
| 1 | 3-(Furan-2-yl)propenoic acid | Toluene | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | 98% |
| 2 | 3-(Furan-2-yl)propenoic acid | p-Xylene | 3-(2,5-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 97% |
| 3 | 3-(Furan-2-yl)propenoic acid | Mesitylene | 3-(Furan-2-yl)-3-(2,4,6-trimethylphenyl)propanoic acid | 95% |
| 4 | This compound | Benzene | Ethyl 3-(furan-2-yl)-3-phenylpropanoate | 55% |
| 5 | This compound | Toluene | Ethyl 3-(furan-2-yl)-3-(p-tolyl)propanoate | 65% |
The α,β-unsaturated carbonyl system in this compound makes it an excellent substrate for Michael addition reactions with various nucleophiles. In this reaction, a nucleophile adds to the β-carbon of the conjugated system. This type of reaction is fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Common nucleophiles that react with such systems include amines, thiols, and carbanions. zhishangchem.com For example, the addition of butanethiol to substituted 3-furylacrylates in the presence of a base has been studied, leading to the formation of thioether products. researchgate.net Similarly, reactions with carbanions derived from active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) can occur, although in some cases, this can lead to the exchange of the original acrylate group rather than a simple addition. cas.cz These reactions demonstrate the electrophilic nature of the β-carbon in this compound, allowing for the introduction of a wide range of functional groups.
Coordination Chemistry
3-(2-Furyl)acrylic acid and its esters, including this compound, possess multiple potential coordination sites, making them interesting ligands in coordination chemistry. The carboxylate group (or ester group) and the oxygen atom of the furan ring can both act as donor sites for metal ions. The carboxylate group, in particular, can coordinate to metals in a monodentate or bidentate fashion.
This compound can be used to synthesize organometallic compounds through reactions involving its corresponding carboxylic acid. A notable example is the synthesis of Triphenylbismuth (B1683265) bis[3-(2-furyl)acrylate], with the chemical formula Ph₃Bi[O₂CCH=CH(C₄H₃O)]₂. researchgate.netiaea.orgscispace.com This compound is synthesized from the reaction of triphenylbismuth with 3-(2-furyl)acrylic acid. researchgate.net
X-ray diffraction studies have elucidated the structure of this complex. researchgate.netiaea.org The central bismuth atom exhibits a distorted trigonal-bipyramidal coordination geometry. iaea.orgresearchgate.net The three phenyl groups occupy the equatorial positions, forming the base of the bipyramid. The two 3-(2-furyl)acrylate ligands coordinate to the bismuth atom through their carboxylate oxygen atoms, occupying the two apical positions. researchgate.net The structure is further characterized by additional weak interactions between the bismuth atom and the carbonyl oxygen atoms of the acrylate ligands, which cause significant distortions in the angles of the equatorial plane. iaea.orgscispace.com
Table 2: Crystallographic Data for Triphenylbismuth bis[3-(2-furyl)acrylate] Data sourced from X-ray diffraction studies. researchgate.netiaea.orgresearchgate.net
| Parameter | Value |
| Chemical Formula | Ph₃Bi[O₂CCH=CH(C₄H₃O)]₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination Geometry | Trigonal-bipyramidal |
| Bi-O Bond Lengths (Å) | ~2.29 - 2.32 |
| Bi-C Bond Lengths (Å) | ~2.20 - 2.22 |
| Weak Bi···O Interactions (Å) | ~2.75 - 2.84 |
Nitration Reactions and Side Products
The nitration of furan derivatives, including 3-(2-furyl)acrylic acid, is a significant transformation that requires carefully controlled conditions due to the sensitivity of the furan ring to strong acids. kyoto-u.ac.jp The presence of the acrylic acid side chain, an electron-withdrawing group, influences the reactivity and the nature of the products formed.
The nitration of 3-(2-furyl)acrylic acid primarily results in electrophilic substitution at the 5-position of the furan ring, yielding 3-(5-nitro-2-furyl)acrylic acid. This reaction is typically carried out using a mild nitrating agent, such as acetyl nitrate (B79036), which is prepared in situ from concentrated nitric acid and acetic anhydride (B1165640). google.compharmaguideline.com The use of acetic anhydride as a solvent and reagent is crucial for moderating the reaction and preventing the degradation of the furan ring, which is prone to opening under harsh acidic conditions. kyoto-u.ac.jppharmaguideline.com
The process generally involves the slow addition of the furan derivative to a pre-formed solution of nitric acid in acetic anhydride at low temperatures, often between -5°C and 0°C, to control the exothermic reaction. google.com The reaction proceeds through the formation of a nitration intermediate. google.com For furan derivatives, this electrophilic substitution is a common pathway, though the reactivity is heavily influenced by the nature of the substituent at the 2-position. kyoto-u.ac.jp The electron-withdrawing character of the acrylic acid group deactivates the furan ring, making the conditions for nitration more demanding than for furan itself. kyoto-u.ac.jp
| Parameter | Condition | Reference |
| Substrate | 3-(2-Furyl)acrylic Acid | kyoto-u.ac.jp |
| Reagents | Concentrated Nitric Acid, Acetic Anhydride | google.com |
| Primary Product | 3-(5-Nitro-2-furyl)acrylic Acid | |
| Reaction Temperature | -5°C to 0°C | google.com |
A significant side reaction that can occur during the nitration of α,β-unsaturated carboxylic acids like 3-(2-furyl)acrylic acid is nitrodecarboxylation. researchgate.netresearchgate.net This reaction leads to the formation of (E)-nitroolefins, and in this specific case, yields 1-nitro-2-(2-furyl)ethene as a byproduct. researchgate.netresearchgate.net
This transformation can be facilitated by certain metal nitrates, with copper(II) nitrate (Cu(NO₃)₂) being identified as an effective catalyst and nitrating agent for this process. researchgate.netresearchgate.net The reaction is described as an additive-free, efficient protocol for the synthesis of (E)-nitroolefins directly from α,β-unsaturated acids. researchgate.net The mechanism involves the replacement of the carboxylic acid group with a nitro group. While other metal nitrates such as Fe(NO₃)₃ and AgNO₃ were found to be ineffective, Cu(NO₃)₂ proved to be a suitable reagent for this transformation. researchgate.net The identification of byproducts from the nitration of trans-3-(2-furyl)acrylic acid has been confirmed through chromatographic methods. chempap.org This nitrodecarboxylation represents a competing reaction pathway to the primary electrophilic substitution on the furan ring.
| Reaction Type | Reagent/Catalyst | Product | Reference |
| Nitrodecarboxylation | Copper(II) Nitrate (Cu(NO₃)₂) | 1-Nitro-2-(2-furyl)ethene | researchgate.netresearchgate.net |
Iv. Applications in Advanced Materials Science and Polymer Chemistry
Development of Specialty Polymers and Resins
The incorporation of the furyl group into polymer backbones allows for the development of materials with superior performance characteristics. Researchers have leveraged this to create polymers suitable for high-performance applications.
The furan (B31954) ring within the structure of 3-(2-furyl)acrylic acid, the precursor to Ethyl 3-(2-furyl)acrylate, is a key contributor to the improved thermal stability and mechanical strength of polymers. When used as a monomer or comonomer, it helps to create polymers that can withstand higher temperatures and greater physical stress compared to conventional acrylic polymers. This enhancement is critical for applications where material durability and resilience are paramount.
Table 1: Property Enhancements in Furyl-Acrylate-Based Polymers
| Property | Enhancement |
|---|---|
| Thermal Stability | Increased |
| Mechanical Strength | Improved |
| Electrical Properties | Superior |
Data derived from research on polymers incorporating the 3-(2-furyl)acrylic acid structure.
This compound and its related acid are valuable for synthesizing copolymers with specific, pre-determined properties. By polymerizing them with other monomers, chemists can fine-tune the characteristics of the resulting material. For instance, 3-(2-furyl)acrylic acid has been copolymerized with methyl methacrylate (B99206) to produce composites with enhanced mechanical and electrical properties. It is also listed as a potential monomer for creating modified (meth)acrylate resins, which can be cured in multiple ways (heat, UV light) for use in coatings, adhesives, and inks. google.com Furthermore, derivatives of 2-furyl compounds have been used to synthesize water-soluble copolymers exhibiting luminescent properties. karazin.ua
Table 2: Examples of Copolymers and Their Applications
| Co-monomer | Resulting Polymer Type | Potential Application |
|---|---|---|
| Methyl Methacrylate | Reinforced Composite | High-strength components |
| Various (Meth)acrylates | Multi-curable Resin | Coatings, Adhesives, Inks google.com |
The reactivity of the furan ring and the acrylate (B77674) double bond allows these molecules to act as effective cross-linking agents. Cross-linking is a process that forms a three-dimensional network structure, significantly altering the polymer's properties, often making it more rigid and durable. 3-(2-Furyl)acrylic acid has been identified as a cross-linking agent in the preparation of self-healing polymer networks. zhishangchem.com The Diels-Alder reaction, a powerful tool in polymer chemistry, can be utilized with furan-modified polymers to create cross-linked networks. researchgate.net Additionally, derivatives of furyl acrylic acid, such as cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2), show potential for use as epoxy cross-linkers in polymer systems. und.edu
Bio-based and Sustainable Materials
A significant advantage of this compound is its connection to renewable resources, positioning it as a key component in the development of sustainable materials.
This compound is derived from precursors that can be sourced from biomass rather than petroleum. Its parent compound, 3-(2-furyl)acrylic acid, is considered a bio-advantaged chemical. und.edu It is synthesized from furfural (B47365), a platform chemical that the U.S. Department of Energy has identified as a top biomass-derived building block. researchgate.net Furfural can be produced from non-food agricultural residues like corn hulls and sawdust. und.eduresearchgate.net Research has demonstrated the sustainable synthesis of 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals, highlighting a green production pathway. researchgate.netresearchgate.net
Table 3: Bio-based Feedstocks for Furfural Production
| Feedstock Category | Specific Examples |
|---|---|
| Agricultural Residues | Corn Hulls, Sawdust und.edu |
| Lignocellulosic Biomass | General Plant Matter researchgate.net |
| Carbohydrates | Inulin-rich Plants researchgate.net |
In addition to its bio-based origins, this compound contributes to the creation of environmentally friendly materials through enhanced degradability. Research has shown that furylacrylate derivatives possess photodegradability, meaning they can be broken down by exposure to light of a specific wavelength. researchgate.netresearchgate.net This property is highly attractive for producing "green" degradable polymeric materials, which can help mitigate plastic pollution by decomposing under controlled conditions. researchgate.net The photodimerization of furylacrylate esters can be used to create novel building blocks for fully bio-based polyesters. researchgate.net
Functional Materials with Specific Properties
The incorporation of furanic moieties into polyamide backbones is a key strategy for developing novel fluorescent materials. Polyamides derived from furan-containing monomers, such as the acid form of this compound, 3-(2-furyl)acrylic acid, exhibit intrinsic fluorescence, a phenomenon known as nontraditional intrinsic luminescence. polymer.cnzhishangchem.com The fluorescence often arises from the formation of crosslinked and conjugated structures within the polymer matrix. researchgate.net
Research has shown that the fluorescence of these furan-based polyamides can be tunable. polymer.cn For example, the fluorescence of certain polyamides prepared from furfural derivatives can be controlled through intramolecular hydrogen bonding. polymer.cn Furthermore, these materials can exhibit high selectivity and sensitivity, making them suitable for use as fluorescent probes for detecting metal ions like Fe²⁺ and Fe³⁺. polymer.cn The thermal treatment of these polyamides can also affect their fluorescent properties; subsequent heating can increase crosslinking, which may lead to a loss of fluorescence, suggesting potential applications in heat-sensitive devices. researchgate.net
Table 1: Properties of Furan-Containing Fluorescent Polyamides
| Property | Description | Research Findings |
| Synthesis Method | Direct polycondensation of furan-based monomers. magtech.com.cn | Self-condensation using the phosphorylation method with triphenylphosphite as an initiator has been successfully used. researchgate.net |
| Fluorescence | Intrinsic high-emission fluorescence. researchgate.net | The fluorescence process is influenced by amide bond formation, crosslinking, and conjugation. researchgate.net |
| Crosslinking | Occurs via reactions between vinyl side groups of different polymer chains. researchgate.net | The degree of crosslinking is a significant factor affecting fluorescence intensity. Increased crosslinking from thermal treatment can quench fluorescence. researchgate.net |
| Thermal Stability | The polymers exhibit good thermal stability. | The chemical structure and degree of crosslinking influence the thermal decomposition behavior. researchgate.net |
| Applications | Potential for use in heat-sensitive devices and as fluorescent probes. polymer.cnresearchgate.net | Demonstrated high selectivity for Fe²⁺ and Fe³⁺ ions through fluorescence quenching. polymer.cn |
Furan-based compounds are increasingly investigated as sustainable alternatives to petroleum-based chemicals, like bisphenol A (BPA), for the synthesis of epoxy resins. digitellinc.comacs.org These bio-based epoxy monomers can be derived from renewable resources such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF). acs.orgacs.org The aromatic nature of the furan ring contributes to the thermal stability and char yield of the resulting polymers, making them suitable for high-temperature applications. digitellinc.com
The synthesis of furan-based diepoxide monomers can be achieved through several routes. One common method involves the reaction of 2,5-furandicarboxylic acid (FDCA) with epichlorohydrin (B41342). nih.gov Another approach is the epoxidation of furan-based compounds like furfuryl amine to create a diepoxy monomer. digitellinc.com These monomers can then be cured, often with diamine curing agents, to form a three-dimensional, cross-linked polymer network. digitellinc.comacs.org In some cases, the furan-based epoxy monomer itself contains amine groups that eliminate the need for an additional curing agent. digitellinc.com
The resulting furan-based epoxy resins exhibit excellent properties, including high glass transition temperatures (Tg), good chemical resistance, and dimensional stability. digitellinc.comnih.gov The thermal and mechanical performance of these bio-based epoxy systems demonstrates their potential to serve as viable replacements for conventional petroleum-derived epoxy materials in applications such as protective coatings, structural adhesives, and composites. acs.orgnih.gov
Table 2: Characteristics of Furan-Based Epoxy Materials
| Characteristic | Description | Research Findings |
| Monomer Source | Derived from renewable furan-based platform chemicals like FDCA and furfural. acs.orgnih.gov | These monomers provide a sustainable alternative to petro-sourced chemicals such as BPA. digitellinc.com |
| Synthesis Route | One-step synthetic routes include condensation of FDCA with epichlorohydrin or transesterification of dimethyl-FDCA with glycidol. nih.gov | Epoxidation of furfuryl amine is another method to produce a diepoxy monomer. digitellinc.com |
| Curing | Typically cured with agents like acid anhydrides or amines to form a cross-linked network. digitellinc.comacs.org | Some furan-based diepoxy monomers contain tertiary amines, allowing for self-curing without an external catalyst. digitellinc.com |
| Thermal Properties | Exhibit high char yields and good thermal stability. digitellinc.com | A cured polymer from an epoxidized furfuryl amine monomer showed a Tg of 79 ± 1 °C and a char yield of 39 ± 1 % at 1000 °C. digitellinc.com |
| Applications | High-performance uses such as electronics, aerospace composites, and protective coatings. nih.gov | The high char yield makes them favorable for high-temperature applications by acting as a thermal insulator. digitellinc.com |
V. Biological and Medicinal Chemistry Research
Antimicrobial and Antifungal Activities
Research into Ethyl 3-(2-furyl)acrylate and its derivatives has revealed a spectrum of antimicrobial and antifungal properties. These compounds, characterized by the presence of a furan (B31954) ring conjugated to an acrylate (B77674) system, have been investigated for their efficacy against various pathogens.
Derivatives of this compound have demonstrated notable activity against the fungal pathogen Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus. Specifically, studies have been conducted on the parent carboxylic acid, (E)-3-(furan-2-yl)acrylic acid, and the corresponding propyl ester, Propyl (E)-3-(furan-2-yl) acrylate.
Research has shown that (E)-3-(furan-2-yl)acrylic acid can reduce the development of virulence structures in C. albicans, such as pseudohyphae and blastoconidia nih.gov. Similarly, Propyl (E)-3-(furan-2-yl) acrylate has been observed to inhibit the transition from yeast to hyphal form in C. albicans, which is a key factor in its pathogenicity scielo.brscielo.br.
Furthermore, a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share the core furan structure, reported that these compounds suppress the growth of both Escherichia coli and Staphylococcus aureus nih.govmdpi.com.
The antimicrobial and antifungal efficacy of this compound derivatives has been quantified through the determination of their Minimum Inhibitory Concentrations (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Studies on (E)-3-(furan-2-yl)acrylic acid and Propyl (E)-3-(furan-2-yl) acrylate have yielded specific MIC values against several Candida species. For (E)-3-(furan-2-yl)acrylic acid, the MIC against C. albicans was found to be 64 µg/mL nih.gov. The MIC values for Propyl (E)-3-(furan-2-yl) acrylate against various Candida species were also determined, with the value for C. tropicalis being 64 μg/mL scielo.brscielo.br.
In studies involving 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the MIC against E. coli was generally found to be in the range of 64 to 128 µg/mL. For S. aureus, the MIC for most of these compounds was 128 µg/mL, with one derivative showing a more potent MIC of 64 µg/mL mdpi.com.
| Compound | C. albicans (µg/mL) | C. glabrata (µg/mL) | C. parapsilosis (µg/mL) | C. tropicalis (µg/mL) |
|---|---|---|---|---|
| (E)-3-(furan-2-yl)acrylic acid | 64 nih.gov | 256 nih.gov | 512 nih.gov | 256 nih.gov |
| Propyl (E)-3-(furan-2-yl) acrylate | 256 scielo.br | 512 scielo.br | 128 scielo.br | 64 scielo.brscielo.br |
This compound is structurally related to a class of plant defense compounds known as phytoalexins. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack. Notably, 3-(2-furyl)acrylic acid, the precursor to this compound, is a key intermediate in the synthesis of the furanoacetylene phytoalexins Wyerone and Dihydrowyerone. These compounds are naturally produced by the broad bean, Vicia faba, and exhibit antifungal properties. The chemical structure of this compound provides a foundational scaffold that is present in these more complex, naturally occurring antimicrobial agents.
Potential in Pharmaceutical Development
The structural motif of this compound has garnered attention in the field of pharmaceutical chemistry due to its versatility as a building block for more complex molecules with therapeutic potential.
The core structure of this compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, the parent compound, 3-(2-Furyl)acrylic acid, is a key starting material for the production of Furanprorone, a drug used in the treatment of schistosomiasis zhishangchem.com. This highlights the role of the 3-(2-furyl)acrylate scaffold as a crucial component in the development of antiparasitic drugs zhishangchem.com.
The 3-(2-furyl)acrylate framework is also being explored for the development of novel therapeutic agents. Its structure can be chemically modified to create precursors for topoisomerase inhibitors, a class of drugs used in cancer therapy zhishangchem.com. Furthermore, derivatives of furan acrylic acid have been synthesized and investigated for their potential as new antibacterial agents zhishangchem.com. The adaptability of the furan and acrylate moieties allows for the generation of a diverse range of molecules that can be screened for various biological activities, making it a valuable scaffold in drug discovery.
Research on Anticancer and Antiviral Properties
Limited direct research has been conducted on the anticancer and antiviral properties of this compound. However, studies on structurally similar compounds containing the 3-(2-furyl)acrylonitrile scaffold have been explored for their potential anticancer activities.
One study synthesized a series of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives and screened them for anticancer activity. researchgate.net The research found that while some derivatives showed low activity, others exhibited moderate action against certain cancer cell lines. researchgate.net Specifically, compounds with a substituted furan ring attached to the thiazole (B1198619) moiety were sensitive to MDA-MB-468 and T-47D breast cancer cell lines. researchgate.net
The following table summarizes the activity of some of the tested (2E)-3-(2-furyl)-2-[4-(substituted)-1,3-thiazol-2-yl]acrylonitrile derivatives against a panel of cancer cell lines. The data is presented as the percentage of growth (GP). A GP value of less than 100 indicates some level of growth inhibition, while a negative GP value signifies cell killing.
Table 1: Anticancer Activity of Selected 3-(2-furyl)acrylonitrile Derivatives
| Compound ID | Mean Growth Percent (%) | Growth Percent Range (%) | Most Sensitive Cell Line(s) | Growth Percent in Sensitive Line(s) (%) |
|---|---|---|---|---|
| 6a | 96.73 | 20.36 – 174.95 | N/A | N/A |
| 6b | 80.61 | -32.42 – 125.36 | HCC-2998 (Colon Cancer) | -32.42 |
| 6f | 80.61 | -38.24 – 121.28 | HCC-2998 (Colon Cancer) | 0.93 |
| 6g | 82.87 | -37.00 – 118.37 | MDA-MB-468 (Breast Cancer) | -37.00 |
It is important to note that these findings are on derivatives and not on this compound itself. Further research is required to determine if this compound possesses any anticancer properties.
Currently, there is no readily available scientific literature on the antiviral properties of this compound.
Enzyme Modulation and Metabolic Pathway Interactions
Inhibition of Malonyl-CoA Decarboxylase (MCD)
There is no available scientific literature to suggest that this compound acts as an inhibitor of Malonyl-CoA Decarboxylase (MCD). MCD is an enzyme that plays a role in fatty acid metabolism by converting malonyl-CoA to acetyl-CoA. wikipedia.org Inhibition of MCD is a therapeutic target in conditions such as ischemic heart disease and certain metabolic disorders. wikipedia.org
Activation of Angiotensin-Converting Enzyme (ACE)
The current body of scientific research does not support the activation of Angiotensin-Converting Enzyme (ACE) by this compound. ACE is a key enzyme in the renin-angiotensin system, and its activity is typically associated with vasoconstriction and increased blood pressure. Consequently, much of the pharmacological research has focused on the inhibition of ACE. A related compound, N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG), is used as a substrate in assays to measure ACE inhibition, not activation.
Inhibition of Lipoprotein Lipase (B570770)
There is no scientific evidence available to indicate that this compound inhibits the activity of lipoprotein lipase. Lipoprotein lipase is an enzyme crucial for the hydrolysis of triglycerides in lipoproteins, and its inhibition can have significant effects on lipid metabolism. nih.gov
Inhibition of Monocyte Chemotactic Protein 1
No research is currently available to suggest that this compound inhibits Monocyte Chemotactic Protein 1 (MCP-1). MCP-1 is a chemokine that plays a role in the recruitment of monocytes to sites of inflammation, and its inhibition is a target for various inflammatory conditions. nih.gov
Structure-Activity Relationship (SAR) Studies
The biological activity of furan derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to design and optimize compounds with enhanced efficacy and better metabolic profiles. These studies systematically alter parts of a molecule to determine which chemical groups are responsible for its biological effects.
The metabolic stability of a drug candidate is a critical factor in its development, determining its half-life and duration of action in the body. For furan-containing compounds, substitutions on the furan ring can significantly influence this property. Structural modifications of lead molecules, including those with furan cores, are a reliable method for optimizing pharmacokinetic properties and maintaining good metabolic stability. rsc.orgrsc.org For example, in a series of benzothieno[3,2-b]furan derivatives, the introduction of alkoxy substituents onto the core structure resulted in improved metabolic stability while maintaining potent inhibitory activity against the target enzyme IKKβ. nih.gov While specific data on this compound is limited, general principles suggest that modifications to its furan ring could modulate its metabolic profile. The need for studies on the influence of furan ring substitutions on metabolism has been highlighted as important for the safety evaluation of related compounds. nih.gov
The 5-nitro group is a key pharmacophore in many nitrofuran derivatives, conferring potent biological activity, particularly antimicrobial effects. This functional group is crucial for the mechanism of action, which often involves enzymatic reduction within the target cells to produce cytotoxic reactive intermediates.
Quantitative structure-activity relationship (QSAR) studies on various 5-nitrofuran derivatives have demonstrated that the electronic properties of the molecule, significantly influenced by the nitro group, are critical for their antibacterial activity. nih.govacs.org The reduction of the nitro group is considered a necessary step for the bioactivity of these compounds. nih.govacs.org Research on 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives, which share a structural resemblance to this compound but with a nitro group, identified several compounds with potent antitubercular activity against Mycobacterium tuberculosis. nih.gov Stereoelectronic analysis revealed that low Lowest Unoccupied Molecular Orbital (LUMO) energies, concentrated over the nitro group and the furan moiety, were a key feature of these active compounds. nih.gov This underscores the essential role of the 5-nitro group in the bioactivation and efficacy of this class of molecules. mdpi.comacs.org
Table 1: Antitubercular Activity of a Potent 5-Nitrofuran Derivative
| Compound | Structure | MIC (μM) against M. tuberculosis H37Rv | Selectivity Index (CC50/MIC) |
| (E)-3-(5-nitrofuran-2-yl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one (3v) | A 5-nitrofuran derivative with a propenone linker | 0.19 | >1800 |
| Data sourced from a study on 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives. nih.gov |
Chemoselectivity refers to the ability of a compound to interact with a specific biological target over others, which is a highly desirable property for reducing off-target effects and toxicity. For nitrofuran derivatives, selectivity is often determined by the specific microbial nitroreductases that activate the compound. mdpi.com The antibiotic effect of nitrofurans is a stepwise process involving activation by reduction, catalyzed by these enzymes. mdpi.com
Fine-tuning the molecular periphery of nitrofuran compounds can achieve excellent selectivity for diverse microbial targets. mdpi.com Structural modifications can enhance target selectivity by altering the molecule's interaction with specific enzymes or receptors. rsc.orgrsc.org This principle allows for the design of nitrofuran-based agents that are selectively toxic to pathogens while minimizing harm to host cells. The interaction between the nitrofuran functional group and the aromatic core of flavin mononucleotide (FMN), a cofactor in many nitroreductases, contributes to the target activity. mdpi.com
Biomedical Materials and Biosensor Applications
The unique chemical properties of acrylate and furan-containing molecules make them valuable components in the design of advanced biomedical materials. Their ability to be polymerized and functionalized allows for the creation of materials with tailored properties for specific applications, such as drug delivery and biosensing.
Biocompatible polymers are essential for the development of modern drug delivery systems, enabling the creation of carriers that can release therapeutic agents in a controlled and sustained manner. nih.gov Polymers such as polycaprolactone (B3415563) (PCL) and polyethylene (B3416737) glycol (PEG) are widely used due to their biodegradability and biocompatibility. Acrylate-based polymers are also prominent in this field. For instance, poly(2-methoxyethyl acrylate) (PMEA) is a blood-compatible polymer investigated for use in artificial blood vessels. researchgate.net
Ethyl acrylate itself is a component in various biomedical polymer systems. For example, copolymers incorporating 2-(4-benzoyl-3-hydroxy phenoxy) ethyl acrylate have been used to create intraocular lenses capable of two-photon-triggered drug release. mdpi.com While this compound is not directly cited in the fabrication of these specific carriers, its structure as an acrylate ester suggests its potential as a monomer for creating novel biocompatible polymers. These polymers could be designed to encapsulate drugs and release them over time, potentially responding to specific biological stimuli. The development of such polymer-based nanocarriers is a rapidly advancing field aimed at improving therapeutic efficacy and patient compliance. nih.govresearchgate.net
Table 2: Examples of Biocompatible Polymers in Drug Delivery
| Polymer Type | Key Features | Example Application |
| Aliphatic Polyesters (e.g., PCL) | Biodegradable, slow degradation rate | Long-term drug release systems. nih.gov |
| Polyethylene Glycol (PEG) | Hydrophilic, enhances solubility and stability | Used in various drug formulations and biosensors. nih.gov |
| Polyacrylates (e.g., PMEA) | Biocompatible, can be functionalized | Development of blood-compatible materials and drug carriers. researchgate.netmdpi.com |
Functionalized Reagents for Protein Labeling and Biosensor Construction
The unique chemical architecture of this compound, combining a furan ring with an acrylate moiety, positions it as a molecule of significant interest in the design of functionalized reagents for protein labeling and the construction of novel biosensors. While direct applications of the parent compound are not extensively documented in this context, the well-established reactivity and utility of both the furan and acrylate components in bioconjugation and sensing technologies provide a strong basis for its potential.
The furan moiety can be leveraged for specific protein modification. Furan-based cross-linking has emerged as a versatile tool for studying protein and nucleic acid interactions. This methodology can be employed for creating covalent linkages between molecules, which is a cornerstone of stable protein labeling. For instance, furan-modified peptides have been successfully synthesized and utilized for crosslinking to G protein-coupled receptors (GPCRs). ugent.be The furan group, often incorporated into a peptide sequence through the use of 3-(2-furyl)alanine, can form a covalent bond with the target receptor, enabling detailed structural and functional studies. ugent.be Furthermore, furan-maleimide Diels-Alder chemistry is a well-established method for coupling maleimide-modified antibodies to furan-functionalized polymeric carriers, creating immunonanoparticles for targeted drug delivery. nih.govutoronto.ca This highlights the potential for this compound derivatives, appropriately functionalized, to act as synthons for creating targeted protein labeling agents.
On the other hand, the acrylate portion of this compound serves as a Michael acceptor. Acrylate-based compounds are widely employed in the development of covalent probes for protein labeling. These compounds can react with nucleophilic amino acid residues on the protein surface, most notably cysteine, through a Michael addition reaction. This forms a stable covalent bond, effectively "labeling" the protein. The reactivity of the acrylate can be tuned by modifying the substituents on the double bond. For example, cyanoacrylates are used as precursors for the synthesis of dye-sensitized photovoltaic materials and sensors. rsc.org The electrophilicity of the acrylate is a key determinant of its reactivity towards biological nucleophiles.
The combination of a furan and an acrylate group in a single molecule offers intriguing possibilities for dual-functional probes. For instance, a derivative of this compound could be designed where the furan ring participates in a specific recognition or binding event, bringing the reactive acrylate moiety into close proximity with a target protein. This could lead to highly selective covalent labeling.
In the realm of biosensor construction, acrylate-based hydrogels have been developed as optical waveguiding sensing films. nih.gov These hydrogels can be functionalized for the immobilization of bioreceptors, and changes in their refractive index upon analyte binding can be measured. nih.gov The porous nature of these hydrogels allows for the penetration of analytes of various sizes. nih.gov Derivatives of this compound could potentially be incorporated into such polymer systems, with the furan ring providing an additional site for functionalization or interaction with the analyte.
The following table summarizes the key functional groups and their established roles in protein labeling and biosensor applications, underscoring the potential of this compound as a scaffold for developing new reagents in these fields.
| Functional Group | Role in Protein Labeling | Role in Biosensor Construction |
| Furan | - Covalent cross-linking to proteins ugent.bersc.org- Bioconjugation via Diels-Alder chemistry nih.govutoronto.ca | - Functionalization of sensor surfaces- Potential for specific analyte recognition |
| Acrylate | - Covalent labeling of proteins via Michael addition nih.gov- Scaffold for covalent inhibitors | - Component of hydrogel matrices for sensor films nih.gov- Polymerizable group for sensor fabrication |
Detailed research findings indicate that the efficiency of furan-based modifications can be high, with the furan moiety being stable prior to the desired reaction. ugent.be Similarly, the reactivity of acrylate Michael acceptors is well-characterized, allowing for the rational design of probes with specific reactivity profiles. nih.gov The development of functionalized reagents based on the this compound scaffold would involve synthetic modifications to introduce reporter groups (e.g., fluorophores, biotin), targeting ligands, or additional reactive functionalities.
Vi. Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for investigating the photochemical behavior of 3-(2-furyl)acrylates. dnu.dp.uaresearchgate.net It is used to model reaction pathways, locate intermediate structures, and predict the outcomes of chemical reactions with a high degree of accuracy. dnu.dp.ua
DFT calculations have been instrumental in elucidating the mechanism of photochemical dimerization of 3-heteroaryl-acrylates, which proceed via a [2+2] photocycloaddition. dnu.dp.ua Studies on Methyl 3-(2-furyl)acrylate show that upon irradiation in the presence of a photosensitizer like benzophenone (B1666685), the molecule is promoted to its first excited triplet state. researchgate.netnih.gov The reaction then proceeds through the interaction of this excited-state molecule with a ground-state molecule, leading to the formation of cyclobutane (B1203170) dimers. dnu.dp.uaresearchgate.net DFT helps to map the potential energy surface of this reaction, providing a detailed, step-by-step understanding of the bond-forming processes. dnu.dp.ua
A key application of DFT in studying these reactions is the identification and characterization of transient species, such as intermediates and transition states. dnu.dp.ua For the photochemical dimerization of Mthis compound, DFT calculations have successfully located the biradical intermediates that are formed along the reaction coordinate. dnu.dp.uaresearchgate.net The theory allows for the calculation of the energies of all possible triplet biradicals, demonstrating that the precursor to the major experimental product is the triplet biradical with the lowest energy. nih.gov Furthermore, DFT is used to locate the transition states that connect the reactants to these intermediates and the intermediates to the final products, providing a complete energetic picture of the reaction pathway. dnu.dp.ua
The stability of different molecular conformations and the energy barriers associated with reaction pathways can be quantitatively assessed using DFT. dnu.dp.ua Calculated energy barriers are used to compare the feasibility of different reaction channels and the stability of various conformations. dnu.dp.ua For example, in the photodimerization of heteroaryl acrylates, DFT calculations of the energy of possible triplet biradicals showed that the precursor of the main product was the one with the lowest energy. nih.gov
Regarding conformational stability, DFT studies on related furan (B31954) aldehydes predict that they predominantly exist in a trans conformation. researchgate.net The planarity of the this compound molecule is a significant factor in its structure, although flexibility can be observed in the ethyl ester group. researchgate.net
DFT calculations have been successfully employed to explain and predict the regio- and stereoselectivity observed in the photochemical dimerization of 3-(2-furyl)acrylates. dnu.dp.ua The reaction of Mthis compound exhibits high regioselectivity, yielding exclusively "head-to-head" dimers, and good stereoselectivity. researchgate.netnih.govresearchgate.net DFT studies rationalize this outcome by analyzing the interactions of frontier molecular orbitals and the relative stability of the possible biradical intermediates. dnu.dp.uaresearchgate.net The calculations show that the formation of the biradical transition state dictates the regio- and stereochemical outcome of the reaction. dnu.dp.ua
Molecular Orbital Analysis
Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.
Frontier Orbital Theory is a powerful tool for explaining the outcomes of chemical reactions, including the high regioselectivity observed in the photodimerization of 3-(2-furyl)acrylates. researchgate.netresearchgate.net The theory posits that reactivity is governed by the interaction between the HOMO of one reactant and the LUMO of another. libretexts.org
In the sensitized photochemical dimerization of Mthis compound, the reaction occurs from the first excited triplet state. In this state, the relevant frontier orbital is the Lowest Singly Occupied Molecular Orbital (LSOMO). DFT calculations reveal that the most favorable interaction is between the LSOMO of the excited triplet state molecule and the HOMO of a ground-state molecule. researchgate.netnih.govresearchgate.net This specific orbital interaction accounts for the observed formation of only head-to-head dimers. researchgate.net The analysis of atomic coefficients of the pz orbitals in these frontier orbitals further supports the prediction of the observed products. researchgate.net
The table below presents calculated energy levels for the frontier orbitals of Mthis compound, which serve as a model for this compound.
| Orbital | Energy Level (DFT/B3LYP/6-31G+(d,p)) |
|---|---|
| HOMO | -6.55 eV |
| LUMO | -1.33 eV |
| LSOMO (T1 state) | -4.41 eV |
Data derived from studies on Mthis compound. researchgate.net
The energy gap between the HOMO and LUMO is also a critical parameter, indicating the molecule's chemical reactivity and stability.
Spectroscopic Property Predictions and Characterization
Computational methods are widely used to predict and help interpret spectroscopic data. For this compound, these predictions are vital for confirming its structure and understanding its electronic and vibrational properties.
Density Functional Theory (DFT) calculations are a standard method for predicting the vibrational frequencies of organic molecules. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a theoretical IR spectrum can be generated. These calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the positions of key vibrational bands. spectroscopyonline.comnih.gov
For acrylate (B77674) esters, theoretical calculations help in assigning the characteristic vibrational modes. Key predicted frequencies for a molecule like this compound would include:
C=O Stretching: The strong carbonyl stretch, typically predicted in the 1700-1730 cm⁻¹ region.
C=C Stretching: The alkene double bond stretch, expected around 1630-1650 cm⁻¹.
C-O Stretching: The ester C-O stretches, usually found in the 1100-1300 cm⁻¹ range.
Furan Ring Vibrations: Characteristic ring stretching and bending modes.
C-H Vibrations: Stretching and bending modes for the ethyl, vinyl, and furan protons.
In a DFT study of 2-ethylhexyl acrylate, two stable conformers (s-cis and s-trans) were identified, and their theoretical IR spectra were calculated to interpret the experimental liquid-phase spectrum. researchgate.netresearchgate.net A similar approach for this compound would allow for a detailed assignment of its experimental IR spectrum, correlating observed bands with specific molecular motions.
Table 1: Predicted Key IR Vibrational Frequencies for Acrylate and Furan Moieties This table is illustrative, based on typical values from DFT calculations for similar structures.
| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Carbonyl (C=O) Stretch | 1710 - 1740 | Strong |
| Alkene (C=C) Stretch | 1630 - 1650 | Medium-Strong |
| Ester (C-O-C) Asymmetric Stretch | 1250 - 1290 | Strong |
| Ester (C-O-C) Symmetric Stretch | 1150 - 1190 | Strong |
| Furan Ring (C=C) Stretch | 1500 - 1580 | Medium |
| Furan Ring (C-O-C) Stretch | 1050 - 1150 | Medium |
Computational chemistry is an invaluable tool for the interpretation of NMR and MS data. Quantum mechanical calculations can predict NMR chemical shifts with high accuracy, aiding in structural elucidation, especially for complex molecules or isomers. nrel.govrsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, are used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts. researchgate.net For novel compounds or those with ambiguous assignments, comparing computationally predicted spectra with experimental data can be decisive. nih.gov
For this compound, computational models would predict the specific chemical shifts for each proton and carbon atom, accounting for the electronic effects of the furan ring, the acrylate system, and the ethyl group.
In mass spectrometry, computational methods can help interpret fragmentation patterns observed in techniques like Electron Ionization (EI-MS). While experimental data for this compound shows a molecular ion peak [M]⁺ at m/z 166 and a top peak at m/z 121, theoretical fragmentation analysis could elucidate the pathways leading to these and other observed ions. nih.govmassbank.eu Furthermore, predictive models can calculate properties like the collision cross-section (CCS) for different adducts, which is useful in ion mobility-mass spectrometry.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 167.07027 | 134.2 |
| [M+Na]⁺ | 189.05221 | 142.0 |
| [M-H]⁻ | 165.05571 | 138.5 |
| [M]⁺ | 166.06244 | 137.5 |
Data sourced from computational predictions. uni.lu
Thermodynamic Parameters and Energetic Considerations
Theoretical calculations provide fundamental thermodynamic data, such as enthalpies of formation and reaction energies, which are critical for understanding the stability and reactivity of a compound. High-level composite methods like G3(MP2)//B3LYP can be employed to calculate gas-phase standard enthalpies of formation with high accuracy.
The energetic landscape of reactions involving this compound can be mapped out computationally. For instance, in the photochemical dimerization of its methyl analog, DFT calculations determined the relative energies of the reactants, the triplet biradical intermediates, and the final cyclobutane products. researchgate.net These calculations showed that the formation of the observed dimers is an energetically favorable process, driven by enthalpic stability. researchgate.net
Experimental data, such as the enthalpy of vaporization (ΔvapH), can be used in conjunction with computational results to build a complete thermodynamic profile. The NIST Chemistry WebBook reports an enthalpy of vaporization of 56.8 kJ/mol at 443 K for this compound. nist.gov This value can be used to convert computationally derived gas-phase enthalpies of formation to the liquid phase, providing a comprehensive energetic picture of the compound.
Table 3: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Mthis compound |
| Benzophenone |
Vii. Conclusion and Future Research Directions
Summary of Key Research Findings
Research on Ethyl 3-(2-furyl)acrylate has primarily centered on establishing its fundamental chemical and physical properties and its application as a flavoring agent. The compound, identified with the CAS number 623-20-1, is characterized as a viscous liquid with a sweet aroma. nih.gov Key physicochemical data, including its molecular formula (C9H10O3) and molecular weight (166.17 g/mol ), are well-documented. nih.gov
Investigations have confirmed its status as a flavouring agent. nih.govchemicalbook.com Regulatory and safety evaluation bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have assessed its use in food, noting no safety concerns at current intake levels when used for flavoring purposes. nih.govfemaflavor.org Studies have also pointed to the need for further investigation into the metabolism of furan (B31954) ring substitutions to better understand their toxicological profiles. nih.gov While synthesis routes have been referenced in chemical literature, a significant body of recent research dedicated to novel synthetic methodologies or expanded applications beyond the flavor industry for this specific compound is not prominent.
Key Physicochemical Properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| Physical Description | Viscous liquid; Sweet aroma |
| Melting Point | 24.5°C |
| Boiling Point | 232°C (estimate) |
| Density | 1.0891 g/cm³ |
| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) |
Emerging Trends in Furan-Based Compound Research
The broader field of furan-based chemistry is experiencing a significant shift towards sustainability, with a focus on utilizing biomass as a renewable feedstock. Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as key platform chemicals that can replace petroleum-derived aromatics. researchgate.netmdpi.com This transition is driving research into a variety of high-value applications.
Emerging trends include:
Biofuels and Biochemicals : There is extensive research into converting furanic compounds into biofuels and a wide range of biochemicals, including monomers, surfactants, solvents, and adhesives. mdpi.com
Advanced Polymers : Furan-based polymers are being developed as sustainable alternatives to traditional plastics. For example, 2,5-furandicarboxylic acid (FDCA) is a bio-based monomer that can be used to produce polyethylene (B3416737) furanoate (PEF), a polymer with potential to replace PET. rsc.org
Pharmaceuticals and Agrochemicals : The furan scaffold is a crucial component in many biologically active compounds. ijsrst.comijabbr.comresearchgate.net Ongoing research is focused on synthesizing novel furan derivatives with potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lyorientjchem.org
Materials Science : Furan derivatives are being explored for use in advanced materials. Their unique electronic and optical properties make them suitable for applications in dyes, pigments, and as semiconductor materials in organic photovoltaics. slideshare.net
Opportunities for Interdisciplinary Research
The versatility of furan-based compounds creates numerous opportunities for collaboration across different scientific disciplines.
Chemistry and Chemical Engineering : The development of efficient, scalable, and sustainable processes for the production of furan platform chemicals from biomass requires close collaboration between synthetic chemists and chemical engineers. researchgate.nettandfonline.com This includes designing novel catalysts, optimizing reaction conditions, and developing efficient separation and purification techniques.
Chemistry, Biology, and Medicine : The significant biological activity of many furan derivatives opens up vast opportunities for research at the intersection of chemistry and life sciences. europub.co.ukresearchgate.net Medicinal chemists can design and synthesize new furan-based compounds, which can then be evaluated by biologists and pharmacologists for their therapeutic potential against various diseases. ijabbr.comresearchgate.netorientjchem.org
Materials Science and Engineering : The development of new furan-based polymers and materials necessitates a collaborative approach. rsc.org Material scientists can define the desired properties for specific applications, while chemists work on synthesizing the furan-based monomers and polymers to meet these requirements. This is particularly relevant in the fields of biodegradable plastics and organic electronics.
Green Chemistry and Environmental Science : The push towards a bio-based economy provides a platform for collaboration between chemists and environmental scientists to assess the life cycle and environmental impact of furan-based products, ensuring their sustainability. researchgate.net
Challenges and Future Perspectives in Synthesis and Application
Despite the immense potential of furan-based compounds, several challenges need to be addressed to facilitate their widespread industrial application.
Stability of the Furan Ring : A significant challenge is the inherent instability of many furanic compounds under various synthetic conditions, particularly in acidic or basic environments. researchgate.netananikovlab.ru This instability can lead to degradation and the formation of undesirable by-products, which complicates reaction optimization and limits their practical use. researchgate.net
Efficient Catalytic Systems : There is a continuous need for the development of highly efficient and selective catalysts for both the synthesis of furan compounds from biomass and their subsequent conversion into value-added chemicals. mdpi.com This includes creating robust catalysts that can function effectively under mild reaction conditions.
Process Optimization : The high reactivity of furans necessitates precise control over reaction parameters to prevent the formation of by-products. mdpi.com Future research will need to focus on optimizing process conditions to maximize yield and selectivity for desired products.
Looking forward, the future of furan chemistry is intrinsically linked to the development of a sustainable chemical industry. Overcoming the current challenges through innovative catalytic solutions and process engineering will be crucial. The continued exploration of the diverse applications of furan derivatives in medicine, materials, and energy will undoubtedly pave the way for a new generation of bio-based products.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-(2-furyl)acrylate in academic laboratories?
this compound can be synthesized via catalytic cross-coupling or esterification reactions. For instance, transition-metal-catalyzed alkenylation (e.g., ruthenium-based catalysts) enables direct C–H bond functionalization of furan derivatives with ethyl acrylate precursors, as demonstrated in analogous syntheses of related acrylate esters . Key steps include optimizing reaction conditions (temperature, solvent, catalyst loading) and purification via column chromatography using polyacrylate-based matrices .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : For structural confirmation, particularly H and C NMR to identify furyl and acrylate moieties.
- GC-MS : To assess purity and detect volatile byproducts, as applied in volatile organic compound analysis .
- IR spectroscopy : To verify ester (C=O stretch ~1700–1750 cm) and furan (C–O–C stretch ~1250 cm) functional groups.
- HPLC : For quantification and stability studies under varying pH/temperature .
Q. What are the key physicochemical properties of this compound relevant to material science applications?
The compound’s reactivity as an α,β-unsaturated ester makes it suitable for polymerization or copolymerization with acrylate derivatives. Its furyl group contributes to π-conjugation, useful in designing conductive polymers or bioactive scaffolds. Density measurements (via vibrational tube densimetry) and thermal stability analysis (TGA/DSC) are critical for material optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from variations in:
- Purity : Use HS-SPME/GC-MS to identify trace impurities affecting bioactivity .
- Structural analogs : Compare results with related compounds (e.g., Ethyl 3-(2-furyl)propionate) to isolate structure-activity relationships .
- Experimental models : Validate findings across in vitro (cell lines) and in vivo systems, noting species-specific metabolic pathways .
Q. What experimental design considerations are critical for studying this compound’s stability in food or pharmaceutical matrices?
- pH and temperature : Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to track degradation products .
- Matrix interactions : Use simulated gastrointestinal fluids or food models to assess ester hydrolysis or furan ring oxidation .
- Threshold limits : Reference EFSA’s safety thresholds for structurally similar flavoring agents (e.g., Ethyl 3-(2-furyl)propionate: 0.012 mg/kg body weight/day) .
Q. What methodologies enable the analysis of this compound’s role in polymer network formation?
- Copolymerization kinetics : Monitor via real-time FTIR or rheometry to track cross-linking with comonomers like 2-hydroxyethyl acrylate (HEA) .
- Mechanical testing : Evaluate tensile strength and elasticity of P(EA-HEA) networks doped with this compound .
- Surface functionalization : Use XPS or AFM to assess ligand density and cellular uptake efficiency in biomedical scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
